molecular formula C11H14BrNO2 B1463634 2-Bromo-N-(4-propoxyphenyl)acetamide CAS No. 1138445-88-1

2-Bromo-N-(4-propoxyphenyl)acetamide

Cat. No.: B1463634
CAS No.: 1138445-88-1
M. Wt: 272.14 g/mol
InChI Key: IWCZYZOSHVIPDP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Bromo-N-(4-propoxyphenyl)acetamide typically involves the bromination of N-(4-propoxyphenyl)acetamide. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent. Industrial production methods may involve optimizing these conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-Bromo-N-(4-propoxyphenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Bromo-N-(4-propoxyphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(4-propoxyphenyl)acetamide involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in its reactivity and binding properties. The exact pathways and molecular targets are still under investigation, but it is believed to interact with proteins and enzymes, affecting their function and activity.

Comparison with Similar Compounds

2-Bromo-N-(4-propoxyphenyl)acetamide can be compared with other similar compounds, such as:

    N-(4-Propoxyphenyl)acetamide: Lacks the bromine atom, resulting in different reactivity and properties.

    2-Bromoacetamide: Contains a bromine atom but lacks the propoxyphenyl group, leading to different applications and reactivity.

    4-Propoxyphenylacetamide: Similar structure but without the bromine atom, affecting its chemical behavior and applications.

The uniqueness of this compound lies in its combination of the bromine atom and the propoxyphenyl group, which confer specific reactivity and potential biological properties .

Properties

IUPAC Name

2-bromo-N-(4-propoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-2-7-15-10-5-3-9(4-6-10)13-11(14)8-12/h3-6H,2,7-8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWCZYZOSHVIPDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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